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Compound of Interest

Compound Name: Cecropin P1, porcine acetate

Cat. No.: B15564789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Cecropin P1 is a potent, 31-amino acid cationic antimicrobial peptide (AMP) with a compelling

history and significant therapeutic potential. Initially discovered in porcine intestine, its origin

was later traced to the parasitic nematode Ascaris suum, a common inhabitant of the pig gut.

This technical guide provides a comprehensive overview of Cecropin P1, detailing its discovery,

biochemical properties, and mechanisms of action. It includes structured data on its

antimicrobial and antiviral efficacy, detailed experimental protocols for its synthesis and

evaluation, and visual diagrams of its functional pathways to serve as a critical resource for

ongoing research and drug development.

Discovery and Origin
Cecropin P1 was first isolated in 1989 from the small intestine of pigs and was initially classified

as the first mammalian cecropin.[1][2] This classification, however, was later revised.

Subsequent research revealed that Cecropin P1 is not of porcine origin but is instead produced

by the parasitic roundworm, Ascaris suum, which resides in the pig's intestine.[3][4][5] The

original researchers corrected their findings, clarifying that the peptide's presence in porcine

tissue was due to the nematode infection.[4] This discovery placed Cecropin P1 within a family

of bacteria-inducible antimicrobial peptides found in nematodes.[4][6]
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The mature Cecropin P1 peptide is derived from a larger precursor protein which includes a

secretory signal region at the N-terminus and a C-terminal pro-region that is proteolytically

cleaved during maturation.[4]

Physicochemical Properties and Structure
Cecropin P1 is a linear peptide composed of 31 amino acids with a C-terminal carboxyl group,

rather than an amide which is common in other cecropins.[1][2][7] Its sequence and key

properties are detailed below.

Property Value Reference(s)

Amino Acid Sequence
SWLSKTAKKLENSAKKRISEG

IAIAIQGGPR
[8]

Molecular Formula C147H253N45O43 [8]

Molecular Weight 3338.9 g/mol [8]

Theoretical pI 11.07 [8]

Net Charge (pH 7) +8 -

Structure Predominantly α-helical [3][9]

PDB ID (with LPS) 2N92 [6][10]

Nuclear Magnetic Resonance (NMR) studies have shown that in a membrane-mimetic

environment, Cecropin P1 adopts a continuous α-helical conformation along almost its entire

length.[3][5][9] Unlike the well-studied insect cecropin A, Cecropin P1 lacks a distinct flexible

hinge region, which is thought to be important for the activity of other members of the cecropin

family.[3][9] The structure is notably amphipathic, with a clear segregation of hydrophobic and

hydrophilic residues, a key feature for its membrane-disrupting activity.[9] The "acetate"

designation in "Cecropin P1 porcine acetate" typically refers to the counterion present after

purification by methods such as reverse-phase high-performance liquid chromatography (RP-

HPLC), which often uses trifluoroacetic acid.[8][11]

Quantitative Data on Biological Activity
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Cecropin P1 exhibits a broad spectrum of activity against various pathogens. Its efficacy is

quantified by metrics such as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal

Concentration (MBC), 50% Effective Concentration (EC50), and 50% Cytotoxic Concentration

(CC50).

Antibacterial Activity
Cecropin P1 is highly potent against Gram-negative bacteria and also demonstrates activity

against Gram-positive bacteria and yeasts.[4][8][12]
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Target
Microorganism

Strain MIC (µg/mL) MBC (µg/mL) Reference(s)

Gram-Negative

Bacteria

Escherichia coli ML35 - 1.0 - 3.0 [13]

Escherichia coli ATCC 25922 16 - [14]

Pseudomonas

aeruginosa
IFO3455 - 3.0 - 10 [4]

Salmonella

typhimurium
IFO12529 - 1.0 - 3.0 [4]

Serratia

marcescens
IFO12648 - 1.0 - 3.0 [4]

Yersinia ruckeri 392/2003 4 - [14]

Aeromonas

salmonicida
ATCC 33658 4 - [14]

Gram-Positive

Bacteria

Staphylococcus

aureus
IFO12732 - 0.3 - 1.0 [4]

Bacillus subtilis IFO3134 - 0.3 - 1.0 [4]

Micrococcus

luteus
IFO3333 - 0.3 - 1.0 [4]

Listeria innocua - - 3.0 - 10 [13]

Yeasts

Saccharomyces

cerevisiae
IFO0203 - 200 - 300 [4]

Candida albicans IFO0583 - 200 - 300 [4]
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Antiviral Activity
Cecropin P1 has demonstrated significant antiviral activity against Porcine Reproductive and

Respiratory Syndrome Virus (PRRSV).

Virus Cell Line
EC50
(µg/mL)

CC50
(µg/mL)

Therapeutic
Index
(CC50/EC50
)

Reference(s
)

PRRSV (CH-

1a strain)
Marc-145 112 719 6.42 [11]

Mechanisms of Action
Antibacterial Mechanism
The primary antibacterial mechanism of Cecropin P1 is the disruption of the bacterial cell

membrane integrity, leading to cell lysis.[8][15] This process is initiated by the electrostatic

attraction between the cationic peptide and the negatively charged components of the bacterial

cell envelope.

Gram-Negative Bacteria: Cecropin P1 interacts with the lipopolysaccharide (LPS) layer of

the outer membrane.[10] Structural studies show that the C-terminal α-helical region

(residues 15-29) is crucial for this interaction. Specifically, lysine residues (Lys15, Lys16)

engage with the phosphate groups of Lipid A, while hydrophobic residues (Ile22, Ile26)

interact with the acyl chains of Lipid A.[1][10] This binding disrupts the outer membrane,

allowing the peptide to access and permeabilize the inner cytoplasmic membrane.

Membrane Permeabilization: Once at the cytoplasmic membrane, Cecropin P1 peptides are

believed to aggregate and insert into the lipid bilayer. Two main models have been proposed

for this disruption: the "barrel-stave" model, where peptides form a transmembrane pore, and

the "carpet" model, where peptides accumulate on the membrane surface, causing

destabilization and micellization.[8][16] Evidence suggests that at higher concentrations, a

carpet-like mechanism may be predominant for Cecropin P1.[16]
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Additionally, after membrane permeabilization, Cecropin P1 has been shown to bind to

intracellular DNA, which may represent a secondary mechanism contributing to its bactericidal

activity.[13]
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Caption: Antibacterial mechanism of Cecropin P1 against Gram-negative bacteria.

Antiviral Mechanism against PRRSV
Cecropin P1 inhibits PRRSV infection primarily by interfering with the initial stages of the viral

life cycle.[7][11] The key mechanism is the blockade of viral attachment to the host cell surface.

[7]

PRRSV entry into target cells, such as porcine alveolar macrophages (PAMs) or Marc-145

cells, is a receptor-mediated process. The primary receptors involved are CD163 and

sialoadhesin (CD169).[3][6] Cecropin P1 is thought to exert its effect by either binding directly

to the viral envelope glycoproteins (preventing them from recognizing the host receptors) or by

interacting with the host cell receptors themselves, thus sterically hindering viral attachment.

This action effectively prevents the virus from gaining entry into the cell, thereby halting the

infection before it can begin.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9475619/
https://www.benchchem.com/product/b15564789?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/25403758/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2023.1290182/full
https://pubmed.ncbi.nlm.nih.gov/25403758/
https://pubmed.ncbi.nlm.nih.gov/25666932/
https://pubmed.ncbi.nlm.nih.gov/25912022/
https://pubmed.ncbi.nlm.nih.gov/25403758/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Host Cell (e.g., Marc-145)

Host Receptor
(e.g., CD163)

Cell Membrane

PRRSV Virion

Attachment

Cecropin P1

X

Blocks Interaction

Viral Entry Prevented

Click to download full resolution via product page

Caption: Antiviral mechanism of Cecropin P1, blocking PRRSV attachment to host cells.

Experimental Protocols
Recombinant Expression and Purification (Calmodulin
Fusion Method)
This protocol is adapted from a method successfully used for the high-yield production of

Cecropin P1 in E. coli.[13][17] The calmodulin (CaM) fusion partner protects the peptide from

host cell proteases and toxicity.

Workflow Diagram:
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1. Gene Synthesis &
Vector Construction

(pET vector with CaM-EK-CP1)

2. Transformation
(E. coli BL21 (DE3))

3. Culture & Induction
(LB/M9 Media, 37°C, IPTG)

4. Cell Harvest & Lysis
(Centrifugation, Sonication)

5. Affinity Chromatography
(Ni-NTA Resin)

6. Proteolytic Cleavage
(Enterokinase Digestion)

7. Final Purification
(Reverse-Phase HPLC)

8. Verification
(SDS-PAGE, MALDI-TOF MS)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15564789#cecropin-p1-porcine-acetate-discovery-
and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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